molecular formula C6H4ClNOS B1464052 2-Chloro-5-(isocyanatomethyl)thiophene CAS No. 1108713-12-7

2-Chloro-5-(isocyanatomethyl)thiophene

Cat. No. B1464052
M. Wt: 173.62 g/mol
InChI Key: ODROEJYBUKKTJU-UHFFFAOYSA-N
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Patent
US08148380B2

Procedure details

To a solution of triphosgene (1.15 g, 3.9 mmol) in CH2Cl2 (30 mL) was added dropwise a mixture of (5-chlorothiophen-2-yl)methanamine (1.14 g, 7.8 mmol) and DIPEA (2.0 g, 15.6 mmol) in CH2Cl2 (32 mL) over 2 hours at 0 C under N2 atmosphere. After addition was complete, the mixture was refluxed for 1 hour and then cooled to ambient temperature. The mixture was washed with aq. KHSO4, brine, dried over Na2SO4, and concentrated to give 5-chlorothiophen-2-yl-methyl isocynate a yellow liquid (1.34 g, yield 100%), which was used in the next step without further purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[S:18][C:17]([CH2:19][NH2:20])=[CH:16][CH:15]=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[Cl:13][C:14]1[S:18][C:17]([CH2:19][N:20]=[C:2]=[O:4])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=CC=C(S1)CN
Name
Quantity
2 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The mixture was washed with aq. KHSO4, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)CN=C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.